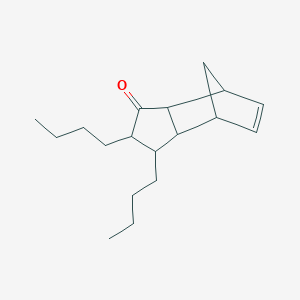
2-Phenylnon-2-ene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylnon-2-ene-1,4-diol is an organic compound characterized by the presence of a phenyl group attached to a non-2-ene backbone with hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnon-2-ene-1,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of 2-Phenylnon-2-ene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylnon-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield saturated diols or other reduced forms, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄), periodic acid (HIO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C).
Substitution: Alkyl halides, acid chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated diols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2-Phenylnon-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenylnon-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used as antifreeze and in the production of polyesters.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics as a solvent and humectant.
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness
2-Phenylnon-2-ene-1,4-diol is unique due to its extended carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to simpler diols. These features make it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
214626-48-9 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-phenylnon-2-ene-1,4-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3 |
Clé InChI |
JHFNANCDMZRLOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C(CO)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
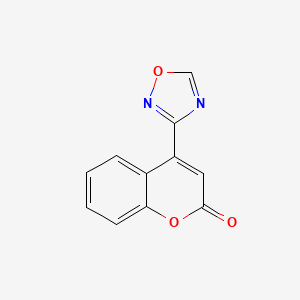
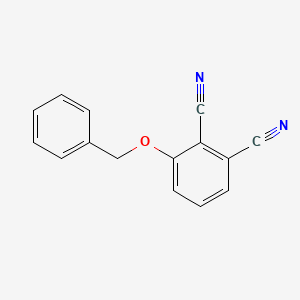
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
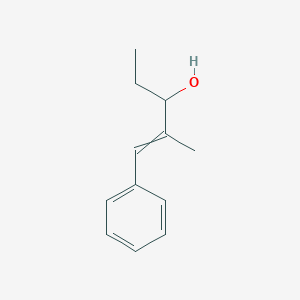
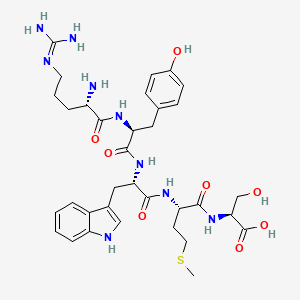
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
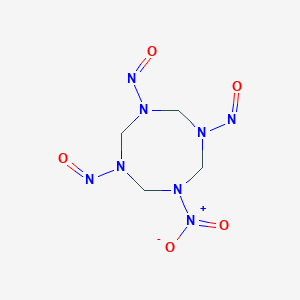
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
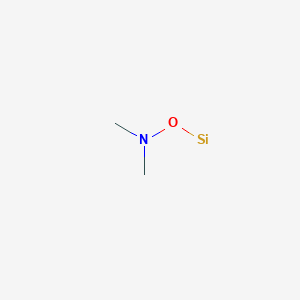
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
